[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol
Description
Contextualization of Indole (B1671886) Frameworks in Contemporary Chemical Research
Indole derivatives exhibit a remarkable spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov This has spurred extensive research into the development of novel synthetic methodologies for the selective functionalization of the indole core. The ability to introduce a wide range of substituents at various positions of the indole ring is crucial for fine-tuning the biological activity and pharmacokinetic properties of these compounds. Consequently, the synthesis of functionalized indoles remains an active and competitive area of contemporary chemical research.
Rationale for the Investigation of N-Phenylsulfonylated Indole Derivatives
The nitrogen atom of the indole ring can be readily substituted, and the choice of the N-substituent can significantly influence the reactivity and biological profile of the resulting derivative. The introduction of a phenylsulfonyl group at the N1-position serves several strategic purposes in organic synthesis. Firstly, the phenylsulfonyl group acts as a robust protecting group, stabilizing the indole nucleus to various reaction conditions. Secondly, it functions as an activating group, facilitating the deprotonation of the N-H bond and subsequent N-alkylation reactions. osi.lvresearchgate.net This is particularly useful for the synthesis of N-substituted indoles, which are an important class of bioactive molecules.
Furthermore, the phenylsulfonyl group can act as a leaving group under certain conditions, enabling the generation of vinylogous imine intermediates that can react with various nucleophiles to afford C3-functionalized indole derivatives. rsc.org This reactivity profile has expanded the synthetic utility of N-phenylsulfonylated indoles, making them valuable precursors for the diversification of the indole scaffold. From a medicinal chemistry perspective, the N-arylsulfonyl-indole moiety has been identified as a key pharmacophore in the development of inhibitors for various biological targets, including galectin-3 and galectin-8. nih.gov
Overview of Research Trajectories for [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol
This compound is primarily utilized as a synthetic intermediate in academic research. Its strategic importance lies in its potential to be transformed into other valuable building blocks, most notably its corresponding aldehyde, [1-(Phenylsulfonyl)-1H-indol-2-yl]carbaldehyde. This aldehyde is a key precursor for the synthesis of several biologically active molecules.
One significant research trajectory involves the use of this aldehyde in the synthesis of the natural alkaloid bouchardatine (B14902813) and its analogs. nih.gov Another important application is in the preparation of bis(1H-indol-2-yl)methanones, which have been identified as potent inhibitors of the FLT3 receptor tyrosine kinase, a target in certain types of leukemia. nih.gov
Moreover, the 1-(phenylsulfonyl)-1H-indole-2-carboxamide scaffold, which can be derived from precursors related to this compound, has been explored for the development of inhibitors of galectin-3 and galectin-8, proteins implicated in cancer and fibrosis. nih.gov Additionally, the 1-(phenylsulfonyl)-1H-indole core is a crucial component in the design of multifunctional ligands targeting cholinesterases and the 5-HT6 receptor, which are of interest in the development of therapeutics for Alzheimer's disease. uj.edu.pl
Detailed Research Findings
The synthesis and application of this compound have been documented in several research publications. A common and efficient synthetic route involves a one-pot reaction starting from 2-iodoaniline (B362364) and benzenesulfonyl chloride to form the corresponding iodosulfonamide. This intermediate then undergoes a Sonogashira coupling with propargyl alcohol to yield this compound in good yield. nih.gov The alcohol can be subsequently oxidized to the corresponding aldehyde using reagents such as pyridinium (B92312) chlorochromate (PCC). nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 73282-11-8 | alfa-chemistry.com |
| Molecular Formula | C₁₅H₁₃NO₃S | alfa-chemistry.com |
| Molecular Weight | 287.33 g/mol | alfa-chemistry.com |
| Melting Point | 76 °C | alfa-chemistry.com |
| Density | 1.32 g/cm³ | alfa-chemistry.com |
| Appearance | Solid |
Table 2: Synthetic Applications of this compound and its Derivatives
| Derivative | Target Molecule/Application | Biological Relevance | Reference |
| [1-(Phenylsulfonyl)-1H-indol-2-yl]carbaldehyde | Bouchardatine | Natural Alkaloid | nih.gov |
| [1-(Phenylsulfonyl)-1H-indol-2-yl]carbaldehyde | bis(1H-indol-2-yl)methanones | FLT3 Receptor Tyrosine Kinase Inhibitors | nih.gov |
| N-Arylsulfonyl-indole-2-carboxamides | Galectin-3 and Galectin-8 Inhibitors | Anticancer, Antifibrotic | nih.gov |
| 1-(Phenylsulfonyl)-1H-indole derivatives | Multifunctional ligands | Alzheimer's Disease Therapeutics | uj.edu.pl |
Retrosynthetic Analysis and Strategic Disconnections for this compound
A retrosynthetic analysis of this compound reveals several strategic disconnections, offering multiple pathways for its synthesis. The primary disconnection points are the C-N bond of the sulfonamide and the bonds forming the indole ring.
Strategy 1: Late-Stage N-Sulfonylation
This approach involves the initial synthesis of the 2-(hydroxymethyl)-1H-indole core, followed by the introduction of the phenylsulfonyl group. This strategy is advantageous as it allows for the synthesis and purification of the indole core before the final sulfonylation step.
Disconnection A (C-N bond): The primary disconnection breaks the bond between the indole nitrogen and the sulfur atom of the phenylsulfonyl group. This leads to two key precursors: 2-(hydroxymethyl)-1H-indole and benzenesulfonyl chloride.
Disconnection B (Indole C2-C3 and C-N bonds): Further disconnection of the 2-(hydroxymethyl)-1H-indole can be envisioned through various classical indole syntheses. For instance, a Fischer indole synthesis approach would lead to a phenylhydrazone derived from a suitable ketone or aldehyde precursor to the hydroxymethyl group.
Strategy 2: Convergent Synthesis
A more convergent approach involves the simultaneous or sequential formation of the indole ring and the introduction of the phenylsulfonyl group. This can be highly efficient, reducing the number of synthetic steps.
Disconnection C (Indole Ring Formation from a Sulfonylated Precursor): This strategy involves the cyclization of a pre-functionalized N-(phenylsulfonyl)aniline derivative. For example, a Sonogashira coupling followed by cyclization of an N-(2-iodophenyl)benzenesulfonamide with propargyl alcohol represents a powerful convergent route nih.gov.
Development and Optimization of Synthetic Pathways to the Indole Core
The synthesis of the indole nucleus is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for its construction. For the specific case of a 2-hydroxymethyl substituted indole, several methods are particularly relevant.
Precursor Synthesis and Functional Group Introduction
The choice of starting materials is dictated by the chosen indole ring formation strategy.
For Fischer Indole Synthesis: The synthesis would typically start from phenylhydrazine and a carbonyl compound that can be readily converted to a hydroxymethyl group. For example, the phenylhydrazone of an α-hydroxy ketone or aldehyde could be utilized. The regioselectivity of the Fischer indole synthesis can be influenced by the acidity of the medium and steric factors thermofisher.comwikipedia.org.
For Palladium-Catalyzed Cyclizations (e.g., Larock or Sonogashira): These methods often start with a substituted aniline, typically a 2-haloaniline. For a 2-hydroxymethylindole, the alkyne partner would need to contain a protected or precursor form of the hydroxymethyl group. The Larock indole synthesis, for instance, involves the palladium-catalyzed annulation of an ortho-iodoaniline with a disubstituted alkyne, offering high regioselectivity nih.govnih.govub.edu.
Indole Ring Formation Reactions
Several powerful reactions can be employed to construct the indole core.
Sonogashira Coupling and Cyclization: A highly effective one-pot method involves the reaction of 2-iodoaniline with benzenesulfonyl chloride to form N-(2-iodophenyl)benzenesulfonamide. This intermediate then undergoes a Sonogashira coupling with propargyl alcohol. The subsequent intramolecular cyclization directly yields this compound in high yield nih.gov. This domino reaction is catalyzed by palladium and copper complexes and offers a convergent and efficient route tandfonline.comrsc.org.
| Reactants | Catalyst/Reagents | Product | Yield (%) | Reference |
| 2-Iodoaniline, Benzenesulfonyl Chloride, Propargyl Alcohol | Pyridine (B92270), Sonogashira catalyst | This compound | 84 | nih.gov |
Larock Indole Synthesis: This palladium-catalyzed reaction between a 2-iodoaniline and an alkyne is a versatile method for preparing 2,3-disubstituted indoles nih.govnih.govub.eduthieme-connect.comwikipedia.org. To synthesize a 2-hydroxymethylindole, an alkyne bearing a protected hydroxyl group, such as a silyl ether, would be employed. The bulky substituent on the alkyne typically directs the regiochemistry of the cyclization to place it at the 2-position of the indole nih.gov.
Fischer Indole Synthesis: This classical method involves the acid-catalyzed cyclization of a phenylhydrazone wikipedia.orgalfa-chemistry.come-journals.inresearchgate.netnih.gov. For the synthesis of a 2-hydroxymethylindole, the phenylhydrazone of a suitable α-hydroxyketone or aldehyde would be required. The reaction conditions often involve strong acids like sulfuric acid or polyphosphoric acid thermofisher.come-journals.in.
Introduction of the Phenylsulfonyl Group at the Indole Nitrogen
The introduction of the phenylsulfonyl group is a critical step and is typically achieved through N-sulfonylation of a pre-formed indole or an aniline precursor.
Sulfonylation Reagents and Reaction Conditions
Benzenesulfonyl Chloride: This is the most commonly used reagent for the introduction of the phenylsulfonyl group. The reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, making it nucleophilic.
Other Sulfonylating Agents: While benzenesulfonyl chloride is prevalent, other reagents such as sulfonyl hydrazides can also be used for the sulfonylation of indoles, often under oxidative conditions cncb.ac.cnrsc.orgnih.gov.
A common procedure involves treating the indole with a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of benzenesulfonyl chloride.
| Indole Substrate | Sulfonylation Reagent | Base/Solvent | Product | Reference |
| Indole | Benzenesulfonyl chloride | NaH / DMF | 1-(Phenylsulfonyl)-1H-indole | nih.gov |
| 2-Iodoaniline | Benzenesulfonyl chloride | Pyridine | N-(2-iodophenyl)benzenesulfonamide | nih.gov |
Regioselectivity and Yield Optimization in N-Sulfonylation
The sulfonylation of indoles can, in principle, occur at the nitrogen (N1) or the C3 position. However, N-sulfonylation is generally favored under basic conditions where the indole nitrogen is deprotonated.
Regioselectivity: The presence of a substituent at the C2 position, such as a hydroxymethyl group, can influence the reactivity of the indole nucleus. However, for N-sulfonylation under standard basic conditions, the reaction is highly regioselective for the nitrogen atom. The deprotonation of the N-H bond creates a highly nucleophilic indolide anion, which readily attacks the electrophilic sulfur atom of the sulfonyl chloride.
Yield Optimization: The yield of the N-sulfonylation reaction can be optimized by careful control of the reaction conditions. Key parameters include the choice of base, solvent, reaction temperature, and the stoichiometry of the reagents. The use of a strong, non-nucleophilic base like sodium hydride is often preferred to ensure complete deprotonation of the indole nitrogen without competing side reactions. Anhydrous conditions are crucial as benzenesulfonyl chloride can react with water. The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and then allowed to warm to room temperature to ensure completion.
An in-depth examination of the synthetic routes toward this compound reveals a variety of chemical strategies. These methodologies focus on the construction of the core indole structure and the specific introduction and modification of functional groups at the C-2 position. This article details the key approaches for forming the C-2 methanol (B129727) moiety, the application of catalytic systems, and considerations for stereoselectivity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-(benzenesulfonyl)indol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-11-13-10-12-6-4-5-9-15(12)16(13)20(18,19)14-7-2-1-3-8-14/h1-10,17H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYLVFIUTJMZBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379905 | |
| Record name | [1-(Benzenesulfonyl)-1H-indol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73282-11-8 | |
| Record name | [1-(Benzenesulfonyl)-1H-indol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of 1 Phenylsulfonyl 1h Indol 2 Yl Methanol
Reactions Involving the Primary Alcohol Functionality
The primary alcohol group in [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol is a key site for synthetic modifications. Its reactivity is typical of a primary alcohol, allowing for a range of transformations that are fundamental in the elaboration of molecular complexity.
Oxidation Reactions
The primary alcohol of this compound can be readily oxidized to the corresponding aldehyde, 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. This transformation is a crucial step in the synthesis of various biologically active molecules and complex heterocyclic systems. A common and effective reagent for this oxidation is pyridinium (B92312) chlorochromate (PCC). The reaction is typically carried out in a suitable organic solvent, such as dichloromethane, at room temperature. This method provides the desired aldehyde in high yield, demonstrating the compatibility of the N-phenylsulfonyl protecting group with oxidative conditions. researchgate.net
Table 1: Oxidation of this compound
| Oxidizing Agent | Solvent | Temperature | Product | Yield (%) | Reference |
| Pyridinium chlorochromate (PCC) | Dichloromethane | Room Temperature | 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | 81 | researchgate.net |
Esterification and Etherification
The hydroxyl group of this compound can undergo esterification and etherification to produce a variety of derivatives.
Esterification: While direct esterification of this compound is not extensively documented in dedicated studies, analogous reactions on N-protected 2-(hydroxymethyl)indoles are well-established. These reactions typically involve the use of acylating agents such as acyl chlorides or carboxylic anhydrides in the presence of a base. For instance, the acylation of 1-hydroxyindoles, which are precursors to N-acyloxyindoles, has been achieved using acyl chlorides in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an organic solvent. nih.gov This suggests that this compound would react similarly to form the corresponding 2-(acyloxymethyl) derivatives.
Etherification: The synthesis of ethers from this compound can be accomplished through Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which is then reacted with an alkyl halide. A relevant example is the synthesis of 7-bromo-4-(methoxymethyl)-2-methylindole from 7-bromo-4-(hydroxymethyl)-2-methylindole using sodium methoxide. wordpress.com This indicates that a similar strategy could be employed for the O-alkylation of this compound.
Table 2: Analogous Esterification and Etherification Reactions of Indole (B1671886) Derivatives
| Reaction Type | Substrate | Reagents | Product | Reference |
| Esterification | 1-Hydroxyindole intermediate | Acyl chloride, DBU | 1-Acyloxyindole | nih.gov |
| Etherification | 7-Bromo-4-(hydroxymethyl)-2-methylindole | Sodium methoxide | 7-Bromo-4-(methoxymethyl)-2-methylindole | wordpress.com |
Halogenation and Derivatization
The primary alcohol can be converted to a halogen, which then serves as a leaving group for further nucleophilic substitution reactions. A common method for this transformation is the use of a halogenating agent. For instance, the conversion of a methyl group at the C2 position of a similar N-phenylsulfonylated indole to a chloromethyl group has been achieved. The reaction of 1-phenylsulfonyl-2,3-dimethylindole with N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide in refluxing carbon tetrachloride yields 2-chloromethyl-3-methyl-1-phenylsulfonyl-1H-indole. nih.gov This suggests that a similar radical halogenation approach could be applied to introduce a halogen at the 2-position of the indole ring, starting from a methyl group.
Furthermore, the synthesis of 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole has also been reported, indicating that bromination is also a viable derivatization pathway. nih.gov
Table 3: Halogenation of N-Phenylsulfonyl Indole Derivatives
| Substrate | Reagent | Product | Reference |
| 1-Phenylsulfonyl-2,3-dimethylindole | N-Chlorosuccinimide (NCS), Benzoyl peroxide | 2-Chloromethyl-3-methyl-1-phenylsulfonyl-1H-indole | nih.gov |
| 2,3-Dimethyl-1-(phenylsulfonyl)-1H-indole | N-Bromosuccinimide (NBS) | 2-(Bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole | nih.gov |
Nucleophilic Substitution Reactions
Once the hydroxyl group of this compound is converted into a good leaving group, such as a halide or a sulfonate ester (e.g., tosylate), the resulting derivative becomes susceptible to nucleophilic substitution. This two-step sequence allows for the introduction of a wide range of functionalities at the C2-methyl position.
Reactivity of the Indole Nitrogen-Bound Phenylsulfonyl Group
The phenylsulfonyl group serves as a crucial protecting group for the indole nitrogen, enhancing the acidity of the N-H proton and allowing for selective functionalization at other positions of the indole ring. However, its removal is often a necessary final step in a synthetic sequence to yield the free indole.
Cleavage and Deprotection Strategies
One common method involves basic hydrolysis. The use of a strong base, such as potassium hydroxide, in a suitable solvent system can effectively cleave the sulfonamide bond.
Reductive cleavage provides an alternative, milder approach. Reagents such as magnesium in methanol (B129727) or sodium amalgam are effective for the desulfonylation of N-sulfonylindoles. Another powerful reductive method involves the use of samarium(II) iodide.
More recently, electrochemical methods have been developed for the deprotection of N-phenylsulfonyl groups under mild conditions. wordpress.com Additionally, visible-light-induced desulfonylation has emerged as a transition-metal-free approach. researchgate.net
Table 4: Deprotection Strategies for N-Phenylsulfonyl Indoles
| Reagent/Method | Conditions | Reference |
| Potassium Hydroxide | Toluene, t-BuOH, heat | semanticscholar.org |
| Magnesium/Methanol | Reflux | mdpi.com |
| Sodium Amalgam | - | mdpi.com |
| Samarium(II) Iodide | - | wordpress.com |
| Electrochemical Reduction | Protic medium, constant cathodic potential | wordpress.com |
| Visible Light/Hantzsch Ester Anion | - | researchgate.net |
| Sodium Hydride | DMA, 60 °C | nih.gov |
Stability under Various Reaction Conditions
The stability of this compound is a critical factor in its application as a synthetic intermediate. The molecule exhibits considerable stability under specific oxidative and cross-coupling conditions. For instance, it serves as a stable precursor in the oxidation to its corresponding aldehyde, 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, using reagents like pyridinium chlorochromate (PCC). nih.govresearchgate.net This indicates its tolerance to mild chromium(VI)-based oxidants.
The synthesis of the compound itself, which can be achieved via a one-pot Sonogashira reaction at room temperature, demonstrates its stability in the presence of palladium catalysts and basic conditions typically employed in such cross-coupling methodologies. nih.govresearchgate.net
However, the phenylsulfonyl group, while stable to many conditions, is known to be a labile protecting group under specific reductive environments. The N-SO₂Ph bond can be cleaved under reductive desulfonylation conditions. This process defines a key reactivity pathway for the parent class of N-sulfonylindoles, though specific studies on this compound are not extensively detailed in the literature.
Influence on Indole Ring Reactivity
The electronic properties of the indole ring in this compound are significantly modulated by its substituents. The N-phenylsulfonyl group is a potent electron-withdrawing group. This has two primary consequences:
Deactivation towards Electrophilic Attack: The sulfonyl group reduces the electron density of the entire indole ring system, particularly the pyrrole (B145914) moiety. This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to an unsubstituted indole.
Enhanced Acidity of C-H Bonds: The inductive withdrawal of electrons increases the acidity of the C-H protons on the indole ring, facilitating metallation, particularly at the C-3 position.
The [methanol] group at the C-2 position is generally considered to be weakly deactivating. The combined electronic effect of these two substituents renders the indole nucleus electron-deficient and alters the typical reactivity profile of the indole heterocycle.
Electrophilic Aromatic Substitution on the Indole Ring System
Regioselectivity and Directing Effects of Substituents
While indole itself undergoes preferential electrophilic attack at the C-3 position, the presence of the N-phenylsulfonyl group reinforces this regioselectivity. The strong electron-withdrawing nature of the sulfonyl group deactivates the C-2 position and directs incoming electrophiles to the next most nucleophilic site, which is C-3. nih.gov The existing substituent at C-2 in this compound further sterically and electronically disfavors any reaction at that position, making the C-3 position the most probable site for electrophilic aromatic substitution. The benzo ring positions (C-4 to C-7) are significantly less reactive than C-3.
Reactions at C-3, C-4, C-5, C-6, C-7 Positions
Specific studies detailing electrophilic aromatic substitution reactions directly on this compound are not prominent in the surveyed literature. However, based on the established reactivity of the N-sulfonylindole scaffold, reactions are expected to occur selectively at the C-3 position. Common electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions on N-sulfonylindoles lacking a C-3 substituent proceed at this position. libretexts.org
For this compound, an electrophilic attack would be predicted to yield a 3-substituted product. Reactions at the C-4, C-5, C-6, and C-7 positions are generally unfavorable unless the C-3 position is blocked and forcing conditions are applied.
| Reaction Type | Reagent Example | Expected Position | Product Class |
| Halogenation | Br₂ | C-3 | 3-Bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methanol |
| Nitration | HNO₃/H₂SO₄ | C-3 | [3-Nitro-1-(phenylsulfonyl)-1H-indol-2-yl]methanol |
| Friedel-Crafts Acylation | AcCl/AlCl₃ | C-3 | [3-Acetyl-1-(phenylsulfonyl)-1H-indol-2-yl]methanol |
This table represents predicted reactivity based on the general behavior of N-sulfonylindoles.
Nucleophilic Reactions and Annulations Involving the Indole Core
The electron-deficient nature imparted by the N-phenylsulfonyl group makes the indole ring susceptible to nucleophilic attack. While the indole core itself is rendered non-nucleophilic, the scaffold can participate in reactions with nucleophiles. One notable transformation for N-sulfonylindoles is cine substitution. researchgate.net In this type of reaction, a nucleophile can attack the C-2 position of an N-sulfonylindole that possesses an electron-withdrawing group at C-3, leading to the eventual displacement of the sulfinate group from the nitrogen atom. researchgate.net
Annulation reactions involving 2-indolylmethanols are a known strategy for constructing fused heterocyclic systems. researchgate.net For this compound, the hydroxyl group can be activated (e.g., by conversion to a leaving group) to generate an electrophilic center at the methylene (B1212753) carbon. This can then be trapped by nucleophiles or participate in intramolecular cyclizations to form annulated products. For example, cycloaddition reactions of 2-indolylmethanols have been used to construct polycyclic indoles. researchgate.net
Rearrangement Reactions and Fragmentations of the Molecular Scaffold
Rearrangement reactions involving the N-sulfonylindole framework have been documented. A notable example is the light-induced 1,3-sulfonyl migration. acs.org In certain systems, gold(I)- or silver(I)-catalyzed cyclization of ortho-alkynyl-N-sulfonyl anilines can be followed by a photoinduced migration of the sulfonyl group from the nitrogen atom to the C-3 position of the newly formed indole ring. acs.org This suggests that the N-SO₂Ph bond in compounds like this compound could potentially undergo rearrangement under specific photochemical or catalytic conditions to furnish a C-sulfonylated indole isomer.
Metal-Mediated and Organometallic Reactions of this compound
The exploration of this compound as a substrate in metal-mediated and organometallic reactions is a specialized area of research. While extensive studies on this specific molecule are not widely documented, its structural features—notably the N-phenylsulfonyl protecting group, the indole nucleus, and the 2-hydroxymethyl substituent—suggest several potential pathways for metal-catalyzed transformations. These reactions are primarily centered around the activation of C-H bonds for further functionalization or the utilization of the existing functional groups to direct metal catalysts to specific sites on the indole ring.
The N-phenylsulfonyl group is a strong electron-withdrawing group that can influence the reactivity of the indole ring. It is known to facilitate deprotonation at the C2 position, a characteristic that is foundational to directed ortho-metalation (DoM) strategies. wikipedia.orgbaranlab.orgorganic-chemistry.orguwindsor.ca In principle, the oxygen and sulfur atoms of the sulfonyl group can act as a directed metalation group (DMG), coordinating to an organolithium reagent and directing deprotonation to a nearby C-H bond. baranlab.orgorganic-chemistry.org For 1-(phenylsulfonyl)indole (B187392) derivatives, this could potentially lead to functionalization at the C7 position of the indole ring or at the ortho-position of the phenylsulfonyl group itself.
Furthermore, the 2-hydroxymethyl group can also play a directing role in metal-catalyzed reactions. The hydroxyl oxygen can coordinate to a metal center, bringing the catalyst into proximity with specific C-H bonds, thereby enabling their selective activation and subsequent functionalization. This approach has been utilized in the C3-functionalization of other 2-indolylmethanol derivatives, although these transformations are often promoted by Brønsted acids rather than being strictly metal-catalyzed. rsc.org
Research on analogous systems provides a framework for the potential metal-mediated reactivity of this compound. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are well-established methods for functionalizing indole scaffolds. nih.govresearchgate.net These reactions typically require a halide or triflate at the position to be functionalized. While the parent this compound does not possess such a leaving group, its derivatives could be suitable substrates.
Additionally, palladium-catalyzed C-H activation is a powerful tool for the direct functionalization of indoles. mdpi.com In the context of this compound, a palladium catalyst could potentially mediate the coupling of the C3-position of the indole with various partners. The presence of a directing group, such as the 2-hydroxymethyl group, could be crucial for achieving high regioselectivity in such transformations.
While direct, documented examples of this compound undergoing these specific metal-mediated reactions are limited in publicly accessible literature, the established principles of organometallic chemistry and catalysis in indole functionalization provide a strong basis for predicting its reactivity. Future research in this area would likely focus on harnessing the directing capabilities of the N-phenylsulfonyl and 2-hydroxymethyl groups to achieve novel and selective transformations of this versatile indole derivative.
Mechanistic Investigations of Reactions Involving 1 Phenylsulfonyl 1h Indol 2 Yl Methanol
Elucidation of Reaction Pathways and Intermediates
The reactions of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol can be broadly categorized into two main types: those involving the hydroxymethyl group at the C2 position and those involving electrophilic substitution on the indole (B1671886) nucleus.
Oxidation of the Hydroxymethyl Group: The primary reaction of the C2-hydroxymethyl group is its oxidation to the corresponding aldehyde, [1-(Phenylsulfonyl)-1H-indol-2-yl]carbaldehyde. This transformation is a key step in the synthesis of various biologically active molecules. The reaction pathway typically proceeds through the formation of a chromate (B82759) ester or a similar intermediate when using chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). The subsequent step involves the rate-determining elimination of a proton from the carbon bearing the hydroxyl group, leading to the formation of the aldehyde.
In radical cyclizations of related N-sulfonylindoles, imine intermediates have been identified. While not a direct reaction of the hydroxymethyl group, this highlights the potential for diverse intermediates in reactions involving the N-sulfonylindole scaffold. beilstein-journals.org
Electrophilic Aromatic Substitution: The indole ring, even when protected with a phenylsulfonyl group, is susceptible to electrophilic attack. The phenylsulfonyl group is electron-withdrawing, which deactivates the ring towards electrophilic substitution compared to an unprotected indole. However, reactions can still occur, typically at the C3 position. The mechanism follows the classical electrophilic aromatic substitution pathway:
Formation of an electrophile: The reaction is initiated by the generation of a strong electrophile.
Attack of the indole ring: The π-system of the indole ring acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as a Wheland intermediate or σ-complex. lumenlearning.com
Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the indole ring and yielding the substituted product. lumenlearning.com
In the context of N-protected 3-nitroindoles, reactions with nucleophiles can lead to interesting rearrangements, suggesting the possibility of complex pathways and intermediates depending on the specific reactants and conditions. researchgate.net
Kinetic Studies and Determination of Rate Laws
Kinetic studies are essential for understanding the factors that influence the rate of a reaction and for elucidating the reaction mechanism. For reactions involving this compound, the rate law is determined by the slowest step in the reaction sequence, also known as the rate-determining step. libretexts.orgwikipedia.orglibretexts.orgyoutube.com
For the oxidation of the hydroxymethyl group, the rate law would likely be second order, depending on the concentrations of both the alcohol and the oxidizing agent.
Rate = k [Alcohol] [Oxidant]
In electrophilic aromatic substitution reactions, the first step, the attack of the electrophile on the aromatic ring to form the Wheland intermediate, is typically the rate-determining step due to the loss of aromaticity. lumenlearning.com Therefore, the rate of the reaction is dependent on the concentrations of both the indole substrate and the electrophile.
Rate = k [Indole Derivative] [Electrophile]
The following interactive table illustrates hypothetical kinetic data for the oxidation of an N-sulfonyl-2-hydroxymethylindole, demonstrating a second-order rate law.
| Experiment | [Substrate] (mol/L) | [Oxidant] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻³ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻³ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻³ |
Isotope Effects in Reaction Mechanisms
Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and understanding bond-breaking and bond-forming processes. libretexts.org
In the oxidation of this compound, a primary kinetic isotope effect would be expected if the C-H bond at the C2 position is broken in the rate-determining step. This is investigated by comparing the reaction rate of the normal substrate with that of a substrate where the hydrogen atom on the C2 carbon is replaced with deuterium (B1214612) (C-D). A kH/kD ratio significantly greater than 1 would indicate that this C-H bond cleavage is part of the rate-determining step.
For electrophilic aromatic substitution, a primary KIE is generally not observed because the C-H bond is broken in the fast, rearomatization step. However, studies on the acid-catalyzed hydrogen exchange of indoles at the C3 position have shown substantial kinetic isotope effects (kH/kD = 4.5–6.3), suggesting that in some cases, proton removal can be at least partially rate-limiting. rsc.org
The following table provides expected KIE values for different mechanistic scenarios in reactions of indole derivatives.
| Reaction Type | Isotopic Substitution | Expected kH/kD | Implication |
| Oxidation of C2-CH₂OH | C-H bond at C2 | > 1 (primary KIE) | C-H bond breaking is in the rate-determining step. |
| Electrophilic Substitution | C-H bond at C3 | ≈ 1 (no primary KIE) | C-H bond breaking is not in the rate-determining step. |
| Acid-catalyzed Exchange | C-H bond at C3 | > 1 (primary KIE) | Proton removal is partially rate-limiting. rsc.org |
Transition State Characterization
The transition state is the highest energy point along the reaction coordinate and represents a fleeting arrangement of atoms as they transition from reactants to products. Characterizing the transition state is key to understanding the reaction mechanism. Computational chemistry, particularly density functional theory (DFT), is a powerful tool for modeling transition states. acs.org
For the oxidation of the hydroxymethyl group, the transition state would involve the partial breaking of the C-H bond and the partial formation of the C=O double bond, with the oxidizing agent coordinated to the oxygen atom.
In electrophilic aromatic substitution, the transition state for the rate-determining step resembles the Wheland intermediate. Computational models can provide insights into the geometry and energy of this transition state, helping to explain the regioselectivity of the reaction. For instance, calculations on the electrophilic aminoalkenylation of indoles have been used to rationalize the observed regioselectivity. pku.edu.cn Models of transition states have also been proposed for reactions of indole derivatives with other molecules in the presence of catalysts. researchgate.net
Solvent Effects on Reaction Mechanisms
The choice of solvent can have a profound impact on the rate and mechanism of a reaction. wikipedia.org Solvents can influence the stability of reactants, intermediates, and transition states through various interactions such as dipole-dipole interactions, hydrogen bonding, and van der Waals forces. wikipedia.org
For reactions involving this compound, polar solvents would be expected to stabilize charged intermediates and transition states. In the case of electrophilic aromatic substitution, a polar solvent can stabilize the charged Wheland intermediate, potentially accelerating the reaction. The effect of solvent polarity on the regioselective hydroxyalkylation of indole has been studied, revealing that different solvents can favor different products. georgiasouthern.edu
The following interactive table summarizes the expected effect of solvent polarity on the rates of common reactions involving indole derivatives.
| Reaction Type | Nature of Transition State | Effect of Increasing Solvent Polarity |
| Oxidation of C2-CH₂OH | Generally neutral | Minor effect |
| Electrophilic Aromatic Substitution | Charged (Wheland intermediate) | Rate increases |
| Sₙ1-type reactions | Charged intermediates | Rate increases |
| Sₙ2-type reactions | Charge dispersal in transition state | Rate may decrease |
The fluorescence of indole derivatives is also known to be sensitive to solvent polarity, which can provide insights into the electronic structure of the excited state. researchgate.netnih.gov
Advanced Spectroscopic and Analytical Methodologies for Characterization of 1 Phenylsulfonyl 1h Indol 2 Yl Methanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the chemical environment, connectivity, and spatial arrangement of atoms within [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol can be thoroughly mapped.
One-dimensional NMR provides fundamental information about the number and types of magnetically active nuclei.
¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their electronic surroundings. For this compound, the spectrum is anticipated to display characteristic signals for the aromatic protons of the indole (B1671886) and phenylsulfonyl moieties, a singlet for the C3-proton of the indole ring, and signals corresponding to the methylene (B1212753) (-CH₂-) and hydroxyl (-OH) protons of the methanol (B129727) group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the phenylsulfonyl group. Predicted ¹H NMR data for the closely related 1-(Phenylsulfonyl)-1H-indole shows aromatic protons in the range of 6.70 to 8.03 ppm ichemical.com. The signals for the hydroxymethyl group at the 2-position would likely appear as a doublet for the CH₂ protons (coupled to the OH proton) and a triplet for the OH proton, with their exact chemical shifts depending on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound would show signals for the eight carbons of the indole core, the six carbons of the phenylsulfonyl group, and the single carbon of the methanol substituent. The chemical shifts of the indole carbons, particularly C2, would be significantly affected by the substitution pattern.
¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of the indole nitrogen atom. The chemical shift of the nitrogen would be indicative of the N-sulfonylation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Indole H-3 | ~6.5 | ~108 |
| Indole H-4 | ~7.6 | ~124 |
| Indole H-5 | ~7.2 | ~121 |
| Indole H-6 | ~7.3 | ~125 |
| Indole H-7 | ~8.1 | ~114 |
| Phenylsulfonyl H-2', H-6' | ~7.9 | ~127 |
| Phenylsulfonyl H-3', H-5' | ~7.5 | ~129 |
| Phenylsulfonyl H-4' | ~7.6 | ~134 |
| -CH₂- | ~4.8 | ~58 |
| -OH | Variable | - |
| Indole C-2 | - | ~140 |
| Indole C-3a | - | ~130 |
| Indole C-7a | - | ~137 |
| Phenylsulfonyl C-1' | - | ~139 |
Note: The chemical shifts are estimated based on known values for similar structures and general NMR principles. Actual experimental values may vary.
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For instance, COSY would show correlations between the aromatic protons on the indole and phenyl rings, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is a powerful tool for connecting different fragments of the molecule. For example, correlations would be expected between the methylene protons and the C2 and C3 carbons of the indole ring, as well as the C1' of the phenylsulfonyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides critical information about the three-dimensional structure and conformation of the molecule. For example, NOESY could reveal spatial proximity between the methylene protons and the H-3 proton of the indole ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
HRMS is a high-precision analytical technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. The molecular formula of this compound is C₁₅H₁₃NO₃S, with an exact mass of 287.06200 u fishersci.ca.
ESI is a soft ionization technique that is particularly well-suited for polar molecules. In ESI-HRMS, a solution of the analyte is sprayed into an electric field, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For this compound, ESI would likely produce a protonated molecule, [M+H]⁺, with a measured m/z that can be used to confirm the molecular weight and deduce the elemental formula with high confidence.
APCI is another soft ionization technique that is often used for less polar compounds that are not as amenable to ESI. In APCI, a heated nebulizer converts the sample solution into a fine mist, which is then ionized by a corona discharge. Similar to ESI, APCI would be expected to generate a prominent protonated molecule, [M+H]⁺, allowing for accurate mass measurement and molecular formula determination.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₁₃NO₃S |
| Exact Mass | 287.06200 u |
| Ionization Mode | ESI or APCI |
| Expected Ion | [M+H]⁺ |
| Calculated m/z for [C₁₅H₁₄NO₃S]⁺ | 288.06942 |
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
While NMR provides the structure in solution, single-crystal X-ray diffraction reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. Although the crystal structure for this compound itself is not publicly available, the structure of its immediate synthetic precursor, 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde, has been determined rsc.org. The crystallographic data for this closely related compound provides valuable insights into the likely solid-state conformation of the target molecule.
Table 3: Crystallographic Data for the Related Compound 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde rsc.org
| Parameter | Value |
| Chemical Formula | C₁₅H₁₁NO₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.6886 (7) |
| b (Å) | 9.2655 (6) |
| c (Å) | 11.6024 (7) |
| β (°) | 105.374 (2) |
| Volume (ų) | 1315.24 (14) |
| Z | 4 |
Crystal Packing and Intermolecular Interactions
While the specific crystal structure of this compound has not been extensively reported, valuable insights can be drawn from the crystallographic analysis of the closely related compound, 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. nih.gov The study of this analogue reveals a monoclinic crystal system, which provides a predictive framework for the methanol derivative. nih.gov
The crystal packing of N-sulfonylated indoles is significantly influenced by a network of weak intermolecular interactions. In the case of the carbaldehyde analogue, the crystal structure is stabilized by C-H···O and C-H···π interactions, which link the molecules into a three-dimensional network. nih.gov The phenyl ring of the phenylsulfonyl group is observed to be nearly perpendicular to the indole ring system, a common feature in such structures. nih.gov
Table 1: Predicted Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Hydrogen Bonding | O-H (methanol) | O (sulfonyl or another methanol) | Formation of chains or dimers, primary stabilization |
| C-H···O | C-H (aromatic/aliphatic) | O (sulfonyl) | Secondary stabilization, network formation |
| C-H···π | C-H (aromatic/aliphatic) | π-system (indole or phenyl ring) | Contribution to packing density |
| π-π Stacking | Indole/Phenyl rings | Indole/Phenyl rings | Potential for close packing of aromatic systems |
Absolute Configuration Determination
As this compound is not inherently chiral, the determination of its absolute configuration is not applicable. However, should a chiral center be introduced into the molecule, for instance, through substitution at the methanol's carbinol carbon, several established methods could be employed for the assignment of its absolute stereochemistry.
One of the most definitive methods is single-crystal X-ray diffraction analysis of a single enantiomer or of a diastereomeric derivative. By crystallizing the chiral compound with a known chiral auxiliary, the absolute configuration of the new stereocenter can be determined relative to the known center. Another approach involves the use of anomalous dispersion, where the scattering of X-rays by heavy atoms allows for the direct determination of the absolute configuration of a chiral molecule without the need for a chiral reference.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Infrared (IR) Spectroscopy: The IR spectrum is anticipated to be rich with information. A broad absorption band in the region of 3500-3200 cm⁻¹ would be characteristic of the O-H stretching vibration of the primary alcohol, likely broadened due to hydrogen bonding in the solid state. The aromatic C-H stretching vibrations of the indole and phenyl rings would appear in the 3100-3000 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are expected to produce strong absorption bands around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. Other key vibrations would include C-O stretching of the primary alcohol (around 1050 cm⁻¹) and various C=C stretching vibrations of the aromatic rings in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the symmetric "ring breathing" modes of the phenyl and indole rings, are expected to give strong signals. The S=O symmetric stretch is also typically Raman active. The non-polar nature of many of the skeletal vibrations makes them more prominent in the Raman spectrum compared to the IR spectrum.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) |
| O-H (Alcohol) | Stretching | 3500-3200 (broad) | Weak |
| C-H (Aromatic) | Stretching | 3100-3000 | Strong |
| C-H (Aliphatic) | Stretching | 2950-2850 | Moderate |
| C=C (Aromatic) | Stretching | 1600-1450 | Strong |
| S=O (Sulfonyl) | Asymmetric Stretching | ~1350 | Moderate |
| S=O (Sulfonyl) | Symmetric Stretching | ~1160 | Strong |
| C-O (Alcohol) | Stretching | ~1050 | Weak |
| C-N (Indole) | Stretching | ~1300 | Moderate |
| S-N (Sulfonamide) | Stretching | ~950 | Moderate |
Chiroptical Spectroscopy
For the achiral molecule this compound, chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are not applicable as the molecule will not exhibit differential absorption or rotation of circularly polarized light.
However, if a chiral derivative of this compound were to be synthesized, chiroptical spectroscopy would become an invaluable tool for its stereochemical analysis. CD spectroscopy, in particular, could provide information about the conformation and electronic transitions of the chiral molecule. The sign and magnitude of the Cotton effects in the CD spectrum could be correlated with the absolute configuration of the stereogenic center, often through comparison with structurally related compounds of known configuration or with theoretical calculations.
Chromatographic Techniques for Purity and Separation
Chromatographic methods are indispensable for the assessment of the purity of this compound and for its separation from reaction byproducts or related impurities.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method would be the most suitable approach.
A typical HPLC system would employ a C18 stationary phase, which is non-polar, and a polar mobile phase, likely a mixture of acetonitrile (B52724) or methanol and water, often with a small amount of an acid modifier like formic or trifluoroacetic acid to improve peak shape. Detection would most effectively be achieved using a UV detector, set to a wavelength where the indole and phenyl chromophores exhibit strong absorbance (typically around 220 nm and 280 nm). The retention time of the compound would be dependent on the specific mobile phase composition, with a higher proportion of the organic solvent leading to faster elution. The purity of a sample can be determined by integrating the peak area of the main component and any impurities.
For the separation of potential enantiomers of a chiral derivative, chiral HPLC would be the method of choice. This would involve the use of a chiral stationary phase (CSP), such as one based on derivatized cellulose (B213188) or amylose. ijpsr.com The differential interaction of the enantiomers with the CSP allows for their separation into distinct peaks.
Table 3: Representative HPLC Conditions for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Gas Chromatography (GC) can also be utilized for the analysis of this compound, although its relatively high molecular weight and polarity may necessitate derivatization to improve volatility and thermal stability. Derivatization of the hydroxyl group, for example, through silylation to form a trimethylsilyl (B98337) (TMS) ether, would reduce its polarity and increase its volatility, making it more amenable to GC analysis.
The GC analysis would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a polysiloxane-based phase. Detection is commonly achieved using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for both quantification and structural confirmation. GC-MS would be particularly powerful, as the mass spectrum would provide a unique fragmentation pattern that could be used to confirm the identity of the compound. nih.gov
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental analytical technique employed for the qualitative assessment of this compound. Its application is crucial for monitoring the progress of synthesis reactions, identifying the compound in a mixture, and evaluating its purity. The separation on a TLC plate is based on the principle of differential partitioning of the compound between the stationary phase and the mobile phase.
The stationary phase typically consists of a thin layer of adsorbent material, most commonly silica (B1680970) gel, coated on a solid support such as a glass or aluminum plate. Silica gel is a polar stationary phase. The mobile phase is a solvent or a mixture of solvents that moves up the plate by capillary action. The separation of compounds is achieved based on their relative affinities for the stationary and mobile phases.
For a compound like this compound, which possesses moderate polarity due to the presence of the hydroxyl group and the sulfonyl group, a mobile phase of intermediate polarity is generally effective. A common mobile phase system for such compounds is a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. The ratio of these solvents can be adjusted to achieve optimal separation and a suitable Retention Factor (Rf) value.
The Retention Factor (Rf) is a key parameter in TLC and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is a characteristic value for a specific compound under a defined set of chromatographic conditions (stationary phase, mobile phase, and temperature).
Visualization of the separated spots on the TLC plate is necessary as this compound is a colorless compound. A common non-destructive method is the use of ultraviolet (UV) light at a wavelength of 254 nm. The indole ring system in the molecule is UV-active, and it will appear as a dark spot on a fluorescent green background when the TLC plate contains a fluorescent indicator. Following UV visualization, various chemical staining reagents can be used for further confirmation. A potassium permanganate (B83412) (KMnO4) stain, for instance, is a general-purpose visualizing agent that reacts with compounds that can be oxidized, such as the alcohol group in this compound, typically producing a yellow or brown spot on a purple background.
The following table outlines a representative TLC method for the analysis of this compound and its separation from a hypothetical starting material, 1-(phenylsulfonyl)-1H-indole.
| Parameter | Condition/Value |
|---|---|
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |
| Visualization | UV light (254 nm), Potassium Permanganate Stain |
| Rf of 1-(Phenylsulfonyl)-1H-indole | ~0.65 |
| Rf of this compound | ~0.30 |
In this illustrative example, this compound, being more polar due to the hydroxyl group, interacts more strongly with the polar silica gel stationary phase and thus has a lower Rf value compared to the less polar precursor, 1-(phenylsulfonyl)-1H-indole. This difference in Rf values allows for the effective monitoring of the conversion of the starting material to the product during synthesis.
Theoretical and Computational Chemistry Studies of 1 Phenylsulfonyl 1h Indol 2 Yl Methanol
Quantum Chemical Calculations for Electronic Structure Analysis
The electronic structure of a molecule is fundamental to its physical and chemical properties. Quantum chemical calculations serve as a cornerstone for elucidating the distribution of electrons and energy levels within [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a prevalent method in computational chemistry due to its balance of accuracy and computational efficiency. A DFT study of this compound would involve calculating the electron density to determine the molecule's energy and other electronic properties. Such studies on related indole (B1671886) derivatives have been used to investigate molecular structures, vibrational frequencies, and electronic spectra. For the title compound, DFT could be employed to understand how the electron-withdrawing phenylsulfonyl group and the methanol (B129727) substituent influence the electron distribution across the indole ring system.
Ab Initio Methods
Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods that are based on first principles without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, albeit often at a higher computational cost than DFT. An ab initio study of this compound would offer a rigorous theoretical benchmark for its electronic properties. These methods would be particularly useful for obtaining precise calculations of electron correlation effects, which are important for a detailed understanding of the molecule's behavior.
Molecular Geometry Optimization and Conformational Analysis
The three-dimensional arrangement of atoms in a molecule is crucial for its interactions with other molecules. Molecular geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure.
For this compound, a key feature is the rotational freedom around the nitrogen-sulfur (N-S) bond and the carbon-carbon (C-C) bond of the methanol group. Computational studies on similar N-phenylsulfonylindoles have shown that the dihedral angle between the indole ring and the phenylsulfonyl group is a critical conformational parameter. X-ray crystallographic studies of related compounds, such as 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, reveal a dihedral angle of approximately 76.24 degrees. It is expected that the preferred conformation of this compound would also feature a non-planar arrangement of these two ring systems to minimize steric hindrance.
A comprehensive conformational analysis would involve systematically rotating the key dihedral angles and calculating the energy of each resulting conformer. This would lead to a potential energy surface, from which the global minimum energy conformer and other low-energy conformers could be identified.
Table 1: Expected Key Conformational Parameters for this compound
| Parameter | Description | Expected Value Range |
| Indole-SO₂Ph Dihedral Angle | The angle between the plane of the indole ring and the plane of the phenylsulfonyl group. | 70° - 90° |
| C(indole)-C(methanol) Torsion Angle | The rotational angle around the bond connecting the indole ring to the methanol group. | Multiple low-energy conformers expected |
Analysis of Molecular Orbitals and Reactivity Indices
The reactivity of a molecule can be predicted by examining its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.
For this compound, the HOMO is likely to be localized on the electron-rich indole ring, making this part of the molecule susceptible to electrophilic attack. Conversely, the LUMO is expected to have significant contributions from the electron-withdrawing phenylsulfonyl group, indicating that this region is prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.
Reactivity indices, derived from conceptual DFT, such as chemical potential, hardness, and the Fukui function, can provide a more quantitative picture of reactivity. These indices would help to identify the specific atoms within the molecule that are most likely to participate in chemical reactions.
Table 2: Predicted Frontier Molecular Orbital Characteristics
| Orbital | Expected Localization | Implication for Reactivity |
| HOMO | Primarily on the indole ring system | Site for electrophilic attack |
| LUMO | Primarily on the phenylsulfonyl group and indole C2 position | Site for nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Indicates reasonable kinetic stability |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational methods can be used to predict various spectroscopic parameters, which can be invaluable for the characterization of a compound. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application of quantum chemistry.
By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, it is possible to predict its ¹H and ¹³C NMR spectra. These theoretical spectra can then be compared with experimental data to confirm the structure of the molecule. Discrepancies between the predicted and experimental spectra can also provide insights into solvent effects or dynamic processes that are not captured by the gas-phase calculations. While specific predicted values are not available, the methodology is well-established for indole derivatives.
Calculation of Thermodynamic and Kinetic Parameters for Reactions
Computational chemistry can also be used to study the energetics and rates of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to determine key thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction.
For instance, the oxidation of the methanol group to an aldehyde could be a potential reaction. Computational methods could be used to calculate the reaction energy and to identify the transition state structure, thereby providing the activation energy (Ea). This information is crucial for understanding the reaction mechanism and predicting the reaction rate. While no specific studies have been published for this compound, the theoretical framework for such calculations is robust and has been applied to many similar organic reactions.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can generate a trajectory that describes the positions and velocities of the atoms as a function of time. This trajectory provides a detailed view of the molecule's conformational flexibility and allows for the exploration of its potential energy surface.
For a molecule like this compound, which possesses several rotatable bonds, a multitude of conformations are possible. The rotation around the N-S bond, the S-C bond of the phenyl group, and the C-C bond of the methanol group gives rise to a complex conformational landscape. MD simulations are particularly well-suited to sample this landscape and identify the most stable, low-energy conformations.
The process of setting up an MD simulation for this compound would involve several key steps:
Force Field Selection: A suitable force field, which is a set of parameters that defines the potential energy of the system, must be chosen. Force fields like AMBER, CHARMM, or GROMOS are commonly used for organic molecules.
System Solvation: To mimic physiological conditions, the molecule is typically solvated in a box of water molecules.
Energy Minimization: The initial system is subjected to energy minimization to remove any unfavorable atomic clashes.
Equilibration: The system is then gradually heated and equilibrated at the desired temperature and pressure to reach a stable state.
Production Run: Finally, the production simulation is run for a sufficient length of time to adequately sample the conformational space.
Analysis of the resulting MD trajectory can reveal the preferred dihedral angles, the flexibility of different parts of the molecule, and the transitions between different conformational states. This information is crucial for understanding how the molecule might interact with a biological target, as its conformation can significantly influence its binding affinity.
Table 1: Key Rotatable Bonds in this compound for Conformational Analysis
| Bond Name | Description | Potential Impact on Conformation |
| Indole-N1 – S1 | Rotation around this bond determines the orientation of the phenylsulfonyl group relative to the indole ring. | Influences the overall shape of the molecule and the exposure of the indole and sulfonyl moieties. |
| S1 – Phenyl-C1 | This bond's rotation affects the positioning of the phenyl ring. | Modulates potential intramolecular and intermolecular aromatic interactions. |
| Indole-C2 – C(methanol) | Rotation around this single bond dictates the spatial arrangement of the hydroxymethyl group. | Affects the accessibility of the hydroxyl group for hydrogen bonding. |
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) play a critical role in determining the structure, stability, and function of molecules. These interactions, which include hydrogen bonds, van der Waals forces, and steric repulsions, are weaker than covalent bonds but are collectively significant. NCI analysis is a computational technique that allows for the visualization and characterization of these interactions based on the electron density and its derivatives.
The NCI method is based on the reduced density gradient (RDG), which is a function of the electron density. By plotting the RDG against the electron density, regions of non-covalent interactions can be identified. These interactions are then visualized as isosurfaces in three-dimensional space, with the color of the isosurface indicating the nature of the interaction:
Blue or Green: Typically indicates attractive interactions, such as hydrogen bonds and strong van der Waals forces.
Red or Brown: Represents repulsive interactions, such as steric clashes.
For this compound, NCI analysis can provide a detailed picture of the intramolecular interactions that stabilize its various conformations. Potential non-covalent interactions within this molecule include:
Intramolecular Hydrogen Bonding: The hydroxyl group of the methanol substituent could potentially form a hydrogen bond with one of the oxygen atoms of the sulfonyl group.
π-π Stacking: The phenyl ring and the indole ring system could engage in π-π stacking interactions, depending on their relative orientation.
C-H···π Interactions: Hydrogen atoms on the phenyl or indole rings could interact with the π-electron clouds of the aromatic systems.
By identifying and characterizing these non-covalent interactions, NCI analysis can help to explain the conformational preferences observed in MD simulations and provide a deeper understanding of the molecule's intrinsic chemical properties. This knowledge is invaluable for rational drug design, as it can guide the modification of the molecular structure to enhance its interaction with a biological target.
Table 2: Potential Intramolecular Non-Covalent Interactions in this compound
| Interaction Type | Potential Participating Groups | Significance |
| Hydrogen Bond | -OH (methanol) and -SO2- oxygens | Can significantly influence the orientation of the methanol side chain and stabilize specific conformations. |
| π-π Stacking | Indole ring and Phenyl ring | Contributes to the overall stability of folded conformations where the aromatic rings are in proximity. |
| C-H···π | C-H bonds of the phenyl ring and the π-system of the indole ring (and vice-versa) | Weaker interactions that contribute to the conformational stability. |
| Steric Repulsion | Bulky phenylsulfonyl group and the indole ring | Can create conformational constraints and define regions of disallowed conformational space. |
Applications of 1 Phenylsulfonyl 1h Indol 2 Yl Methanol As a Synthetic Building Block or Reagent
Role in the Construction of Complex Heterocyclic Systems
[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol serves as a crucial starting material for the synthesis of various complex heterocyclic systems, most notably through its oxidation to the corresponding aldehyde, 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde. nih.gov This transformation is a key step, as the resulting aldehyde is a versatile intermediate for subsequent carbon-carbon and carbon-nitrogen bond-forming reactions.
One of the prominent applications of this building block is in the total synthesis of naturally occurring alkaloids. For instance, it has been utilized in the preparation of bouchardatine (B14902813), an alkaloid isolated from the rutaecarpine (B1680285) family. nih.gov The synthesis of bis(1H-indol-2-yl)methanones, which are recognized as potent inhibitors of the FLT3 receptor tyrosine kinase, also employs 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde as a key precursor. nih.gov
The synthetic utility of this compound is further demonstrated by its conversion into various indole (B1671886) derivatives. The phenylsulfonyl group serves as a robust protecting group for the indole nitrogen, allowing for selective functionalization at other positions of the indole ring. This protecting group can be removed under specific conditions to yield the free indole, providing a strategic advantage in multistep syntheses.
Table 1: Synthesis of Key Intermediates from this compound
| Starting Material | Reagent | Product | Application | Reference |
| This compound | Pyridinium (B92312) chlorochromate (PCC) | 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | Precursor for alkaloids and enzyme inhibitors | nih.gov |
Utility in Multicomponent Reactions
While direct applications of this compound in multicomponent reactions (MCRs) are not extensively documented, its derivative, 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, possesses the necessary functionality to participate in such reactions. Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, are highly valued for their efficiency and ability to generate molecular complexity rapidly.
The aldehyde functionality of 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde makes it a suitable electrophilic component in various MCRs, such as the Ugi, Passerini, and Biginelli reactions. These reactions could potentially lead to the synthesis of highly functionalized and diverse heterocyclic scaffolds incorporating the indole moiety. The exploration of this potential remains an active area of research.
As a Precursor for Advanced Organic Materials
The indole nucleus is a component of many electroactive and photoactive organic materials. While the direct use of this compound as a monomer for polymerization has not been extensively reported, its structural features suggest potential in this area. For instance, indole-based aromatic polyesters have been synthesized through the bulk polycondensation of indole-based dicarboxylate monomers with aliphatic diols, resulting in materials with high thermal stability. acs.org
The hydroxymethyl group of this compound could be derivatized to introduce polymerizable functionalities, such as acrylate (B77674) or vinyl groups. Subsequent polymerization could lead to the formation of novel polymers with tailored electronic and optical properties, stemming from the indole core. The phenylsulfonyl group could also play a role in modulating the solubility and processing characteristics of such materials.
Development of Novel Synthetic Reagents or Catalysts from Derivatives
The functional groups present in this compound provide handles for its conversion into more elaborate molecules that can act as novel synthetic reagents or ligands for catalysis. The development of chiral phosphine (B1218219) ligands, for example, is a cornerstone of asymmetric catalysis. researchgate.net
Derivatization of the hydroxymethyl group of this compound could be a pathway to new indolyl-based phosphine ligands. collectionscanada.ca Such ligands could find application in a variety of transition-metal-catalyzed cross-coupling reactions, potentially offering unique reactivity and selectivity due to the electronic and steric properties of the indole scaffold. The strategic design of ligands based on this framework could lead to the development of highly efficient catalysts for challenging synthetic transformations.
Contribution to Chemical Library Synthesis for Research Purposes
The generation of chemical libraries containing a diverse range of compounds is essential for drug discovery and chemical biology research. The structural framework of this compound makes it an attractive starting point for the synthesis of such libraries. The indole core is a privileged scaffold in medicinal chemistry, appearing in a vast number of biologically active natural products and synthetic drugs. rsc.orgnih.gov
Through combinatorial and parallel synthesis approaches, the hydroxymethyl group and various positions on the indole ring can be functionalized to create a large number of distinct molecules. For example, the alcohol can be converted to an amine, which can then be acylated with a diverse set of carboxylic acids. Similarly, electrophilic substitution reactions on the indole ring can introduce further diversity. The resulting libraries of indole-containing compounds can then be screened for a wide range of biological activities, aiding in the identification of new lead compounds for therapeutic development.
Future Research Directions and Unexplored Avenues in the Chemistry of 1 Phenylsulfonyl 1h Indol 2 Yl Methanol
Development of Novel and Efficient Synthetic Routes
Current synthetic strategies for [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol have provided a solid foundation. One established method involves a one-pot reaction featuring a Sonogashira coupling of an N-(2-iodophenyl)benzenesulfonamide with propargyl alcohol, which proceeds at room temperature with high yield. nih.govresearchgate.net However, there is considerable scope for the development of more efficient, cost-effective, and environmentally benign synthetic routes.
Future research should focus on:
Catalytic C-H Functionalization: Direct C-H activation and functionalization of the C2-position of 1-(Phenylsulfonyl)-1H-indole would represent a more atom-economical approach, avoiding the need for pre-functionalized starting materials like 2-iodoaniline (B362364).
Photoredox Catalysis: Visible-light-mediated reactions could offer mild and selective pathways to introduce the hydroxymethyl group or to construct the indole (B1671886) core itself under ambient conditions.
Biocatalysis: Employing engineered enzymes could provide highly enantioselective syntheses of chiral derivatives, which is crucial for pharmacological applications.
One-Pot Multi-Component Reactions: Designing novel multi-component reactions that assemble the final product from simple, readily available starting materials in a single step would significantly enhance synthetic efficiency.
| Aspect | Current Method (e.g., Sonogashira Coupling) | Potential Future Directions | Anticipated Advantages |
| Starting Materials | 2-Iodoaniline, Benzenesulfonyl chloride, Propargyl alcohol nih.gov | 1-(Phenylsulfonyl)-1H-indole, Simple alcohols/aldehydes | Increased atom economy, lower cost, reduced waste. |
| Catalyst | Palladium/Copper nih.gov | Earth-abundant metals (e.g., Iron, Copper), Photoredox catalysts, Enzymes | Lower toxicity, reduced cost, improved sustainability. |
| Reaction Conditions | Room temperature, may require heating for similar strategies nih.gov | Ambient temperature and pressure, solvent-free conditions | Energy efficiency, enhanced safety, greener processes. |
| Selectivity | High regioselectivity for the C2 position. | High regio- and stereoselectivity. | Access to chiral compounds, precise molecular architecture. |
Exploration of Unconventional Reactivity Patterns
The presence of the electron-withdrawing phenylsulfonyl group significantly modifies the electronic properties of the indole ring, making it susceptible to reactions not typical for unsubstituted indoles. iupac.org While some nucleophilic additions to related N-sulfonyl indoles have been explored, the specific reactivity of the hydroxymethyl group in this compound in concert with the activated indole core is an area ripe for investigation.
Unexplored avenues include:
Domino and Cascade Reactions: Using the hydroxymethyl group as a handle to initiate cascade reactions, leading to the rapid construction of complex polycyclic indole alkaloids.
1,3-Dipolar Cycloadditions: Investigating the participation of the indole 2,3-double bond in cycloaddition reactions with various dipoles to synthesize novel heterocyclic systems fused to the indole core. iupac.org
Radical Chemistry: Exploring the generation of radical species at the benzylic position (CH₂OH) and their subsequent reactions to form new C-C or C-heteroatom bonds.
Rearrangement Reactions: Investigating novel acid- or metal-catalyzed rearrangement pathways to access unique indolyl scaffolds.
Integration into Flow Chemistry Methodologies
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and straightforward scalability. polimi.itmdpi.com Applying this technology to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes. mdpi.com
Key research objectives in this area are:
Development of a Continuous Synthesis Protocol: Translating the existing batch syntheses into a continuous flow setup. This would involve optimizing parameters such as residence time, temperature, and reagent concentration in microreactors. polimi.it
Telescoped Reactions: Integrating the synthesis of the alcohol with its subsequent conversion into more complex derivatives (e.g., oxidation to the aldehyde) into a single, uninterrupted flow process. mdpi.com This minimizes manual handling and purification steps.
In-line Purification and Analysis: Incorporating continuous purification techniques (e.g., liquid-liquid extraction, chromatography) and real-time analytical monitoring (e.g., IR, NMR) to ensure high purity and yield.
Design of Highly Functionalized Derivatives for Advanced Chemical Applications
This compound is a valuable building block for creating a diverse library of functionalized indole derivatives. The phenylsulfonyl group and the hydroxymethyl moiety provide two distinct points for chemical modification. Research has already shown that the 1-(phenylsulfonyl)-1H-indole scaffold is a key component in multifunctional ligands targeting receptors like 5-HT6 and enzymes such as cholinesterases, which are relevant in neurodegenerative diseases. uj.edu.plnih.gov
Future design initiatives could target:
Medicinal Chemistry: Expanding on existing work to create new ligands with improved potency and selectivity for various biological targets. This involves modifying the phenylsulfonyl ring, the indole core, and the side chain derived from the methanol (B129727) group.
Materials Science: Synthesizing novel indole-based dyes, fluorescent probes, or organic semiconductors by introducing chromophoric or electronically active groups.
Asymmetric Catalysis: Developing chiral ligands for transition metal catalysis by functionalizing the core structure with phosphines, amines, or other coordinating groups.
| Derivative Class | Target Application | Key Functionalization Strategy | Example Modification |
| Bioactive Ligands | Neuroreceptor modulation (e.g., 5-HT6) uj.edu.plnih.gov | Elaboration of the hydroxymethyl group into amine or ether linkages. | Coupling with piperazine (B1678402) derivatives. |
| Fluorescent Probes | Bio-imaging, chemical sensing | Introduction of extended π-conjugated systems. | Suzuki or Sonogashira coupling at the indole or phenylsulfonyl ring. |
| Chiral Ligands | Asymmetric catalysis | Introduction of chiral auxiliaries or coordinating groups. | Conversion of the methanol to a chiral phosphine (B1218219) ether. |
| Organic Electronics | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) | Attachment of electron-donating or -accepting groups. | Functionalization with thiophene (B33073) or pyridine (B92270) units. |
Computational Chemistry-Driven Discovery and Design Initiatives
Computational chemistry provides powerful tools for predicting molecular properties, understanding reaction mechanisms, and designing new molecules with desired functions. Applying these methods to this compound can accelerate discovery and rationalize experimental findings.
Future computational studies should focus on:
Predicting Reactivity: Using Density Functional Theory (DFT) to model reaction pathways, calculate activation energies, and predict the regioselectivity of unconventional reactions, such as cycloadditions or C-H functionalizations.
Virtual Screening: Employing molecular docking and dynamics simulations to design and screen virtual libraries of derivatives for their binding affinity to biological targets, guiding the synthesis of potent drug candidates.
Elucidating Spectroscopic Properties: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of new compounds and to understand their electronic structure.
Designing Novel Catalysts: Modeling the interaction of indole-based ligands with metal centers to design more efficient and selective asymmetric catalysts.
Expansion of Mechanistic Understanding for Complex Transformations
A deep mechanistic understanding is crucial for optimizing existing reactions and discovering new ones. For transformations involving this compound, many mechanistic details remain to be elucidated.
Future research should employ a combination of experimental and computational techniques to:
Identify Reactive Intermediates: Using techniques like in-situ spectroscopy (e.g., ReactIR, NMR) and trapping experiments to identify and characterize transient intermediates in cascade or rearrangement reactions.
Determine Reaction Kinetics: Conducting kinetic studies to understand the rate-determining steps and the influence of various catalysts and reaction conditions.
Isotope Labeling Studies: Using isotopically labeled substrates to trace the pathways of atoms during complex bond-forming and bond-breaking events.
Correlate Structure and Reactivity: Systematically studying the effect of substituents on both the phenylsulfonyl ring and the indole core to establish clear structure-activity and structure-reactivity relationships, which can be rationalized through computational analysis.
By pursuing these research avenues, the scientific community can significantly expand the synthetic utility and application scope of this compound, paving the way for new discoveries in medicinal chemistry, materials science, and catalysis.
Q & A
Q. What are the optimal synthetic routes for [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via sulfonylation of indole derivatives. For example, reacting (1H-indol-2-yl)methanol with phenylsulfonyl chloride in dry dichloromethane (DCM) using pyridine as a base yields the sulfonylated product . Purification involves extraction (DCM/water), drying (Na₂SO₄), and column chromatography (hexane:ethyl acetate 3:1) . Purity is confirmed via HPLC (>95%) and spectroscopic consistency (¹H/¹³C NMR, HRMS) .
Q. How can X-ray crystallography be applied to determine the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for structural elucidation. Crystals are grown via slow evaporation from diethyl ether or methanol. Data collection uses MoKα radiation (λ = 0.71073 Å) on a Bruker Kappa APEXII CCD diffractometer. Structural refinement with SHELXL reveals bond lengths (e.g., C–S = 1.76 Å) and angles, while intermolecular interactions (e.g., C–H⋯O) stabilize the crystal lattice . Key parameters include:
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| R factor | 0.040–0.077 | |
| Data-to-parameter ratio | 17.7–18.6 |
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry (e.g., indole H-3 resonance at δ 7.2–7.4 ppm) and sulfonyl group integration .
- IR Spectroscopy : Detect sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 316.0742) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the indole ring) affect the compound’s biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., Cl at position 5) enhance receptor binding affinity. For instance, 5-chloro derivatives show improved selectivity as nociceptin receptor (NOP) agonists in murine models . Computational docking (AutoDock Vina) predicts interactions with hydrophobic pockets in the NOP receptor, validated via in vitro cAMP assays .
Q. What strategies resolve discrepancies in spectroscopic data during characterization?
- Methodological Answer : Contradictions between experimental and theoretical NMR shifts often arise from dynamic effects (e.g., rotational barriers in sulfonyl groups). Use variable-temperature NMR to identify conformational exchange . For ambiguous mass spectra peaks, isotopic labeling (e.g., deuterated solvents) or tandem MS/MS fragmentation clarifies structural assignments .
Q. How can computational chemistry predict the compound’s reactivity in novel synthetic pathways?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model reaction pathways. For example, Fukui indices identify nucleophilic sites (e.g., indole C-3) prone to electrophilic substitution, guiding regioselective functionalization . Solvent effects are simulated via the polarizable continuum model (PCM) to optimize reaction conditions .
Q. What intermolecular interactions dominate the crystal packing, and how do they influence material properties?
- Methodological Answer : SC-XRD data reveal C–H⋯O hydrogen bonds (2.5–2.8 Å) and π-π stacking (3.5–3.8 Å) as key packing forces . These interactions correlate with thermal stability (TGA: decomposition >250°C) and solubility (low in polar solvents due to strong lattice energy) .
Data Contradiction Analysis
Q. Why do different synthetic routes yield varying bioactivity profiles despite identical purity?
- Methodological Answer : Trace impurities (e.g., unreacted starting materials) or polymorphic forms (e.g., amorphous vs. crystalline) may alter biological assays. Use differential scanning calorimetry (DSC) to detect polymorphs and LC-MS to identify impurities . For example, an amorphous form of the compound showed 20% lower NOP agonism than the crystalline form in vitro .
Tables of Key Data
| Property | Value | Technique | Reference |
|---|---|---|---|
| Melting Point | 168–170°C | DSC | |
| LogP (Octanol-Water) | 2.8 ± 0.3 | Shake-flask method | |
| IC₅₀ (NOP Receptor Binding) | 12 nM | Radioligand assay | |
| Solubility in DMSO | >50 mg/mL | USP method |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
